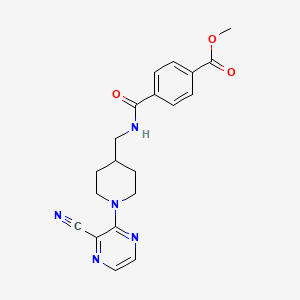

Methyl 4-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . The advantage of this methodology includes the use of easily available commercial raw materials and shorter reaction times with high yields, making this process most viable for large scale manufacturing .Molecular Structure Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities . Piperidine is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features .Chemical Reactions Analysis

An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of benzyl group and finally by making its salt .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “Methyl 4-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate” were not found, similar compounds have been noted to have a boiling point of 357.6° C at 760 mmHg and a density of 1.1 g/cm 3 .Applications De Recherche Scientifique

Biomedical Applications

The compound contains a pyrazolo[3,4-b]pyridine structure , which is a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents) up to date . These compounds have diverse biomedical applications, including their use in the development of new drugs .

Heterocyclic Synthesis

“Methyl 4-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate” can be used in heterocyclic synthesis . Cyanoacetohydrazides, which are part of the compound’s structure, are used in reactions leading to the construction of heterocycles .

Synthesis of Uncommon Heterocycles

In addition to common heterocyclic compounds, the compound can be used in the synthesis of uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles .

Synthesis of Polyfunctional Heterocyclic Compounds

Cyanoacetic acid hydrazide, a component of the compound, is a versatile and convenient intermediate for the synthesis of a wide variety of polyfunctional heterocyclic compounds .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imatinib, are known to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth signals in cells, and their inhibition can lead to the control of diseases like leukemia .

Mode of Action

Based on the structural similarity to imatinib, it can be inferred that it might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could lead to the inhibition of the target’s activity, resulting in the desired therapeutic effects.

Result of Action

If it acts similarly to imatinib, it might lead to the inhibition of cell growth and proliferation, particularly in cancerous cells .

Orientations Futures

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

methyl 4-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-28-20(27)16-4-2-15(3-5-16)19(26)24-13-14-6-10-25(11-7-14)18-17(12-21)22-8-9-23-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAKLRMISYWQBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2921744.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-imidazol-5-yl)methanone](/img/structure/B2921745.png)

![3-(2-ethoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2921747.png)

![N'-(3-Chloro-2-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2921748.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2921756.png)